molecular formula C29H31F3N6O3 B12277334 Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-

Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-

Cat. No.: B12277334
M. Wt: 568.6 g/mol
InChI Key: ZNSVOHSYDRPBGI-UHFFFAOYSA-N
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Description

The compound Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)- is a structurally complex benzamide derivative characterized by a trifluoromethyl group at the 3-position of the benzamide core. Its unique architecture includes:

  • A (3S)-configured pyrrolidinyl ring linked to the cyclohexylamine, contributing stereochemical specificity.
  • A 2-oxoethyl spacer connecting the pyrrolidine to the benzamide group.

Analogous benzamides are known to modulate histone acetyltransferases (HATs), glucokinase (GK), and P2X7 receptors, indicating broad pharmacological relevance .

Properties

IUPAC Name

N-[2-[3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Cyano Substitution

Reaction Conditions:

  • Substrate: 2,3-Dichlorotrifluorotoluene
  • Fluorination Agent: KF in DMF at 60–260°C
  • Cyanation: CuCN in DMSO at 120°C
    Key Intermediate: 2-Chloro-6-trifluoromethylbenzonitrile (Yield: 85–92%)

Hydrogenation-Dechlorination

Catalytic System:

  • Catalyst: 5% Pd/C or Raney Ni
  • Solvent: Tetrahydrofuran/Ethanol
  • Conditions: H₂ (1.5 atm), 25°C, 16 h
    Outcome: 2-Trifluoromethylbenzonitrile (Yield: 89–93%)

Hydrolysis to Benzamide

Reaction Parameters:

  • Base: NaOH (1.2 eq) in H₂O/EtOH
  • Temperature: 100°C, 2–4 h
    Product: 2-Trifluoromethylbenzamide (Purity: 97–99%, Yield: 88–90%)

Assembly of the Pyrrolidine-Cyclohexylamine Substructure

Cyclohexane Ring Functionalization

Step Reagents Conditions Yield
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexanone Synthesis Pd(PPh₃)₄, K₂CO₃ Suzuki coupling, 80°C, 12 h 65–72%
Reductive Amination NaBH₃CN, NH₄OAc MeOH, 40°C, 6 h 78–85%

Pyrrolidine Ring Formation

Key Reaction: Intramolecular cyclization of γ-amino alcohols using Burgess reagent (Yield: 70–75%). Chiral auxiliaries or enzymatic resolution ensures (3S) configuration.

Convergent Synthesis via Amide Coupling

Coupling Strategy:

  • Activate 3-(trifluoromethyl)benzoic acid with HATU
  • React with amine intermediate in DMF at 0°C → RT
    Optimization Data:
Parameter Value Range Optimal Value
Coupling Agent HATU, EDCI, DCC HATU
Base DIPEA, TEA DIPEA (3 eq)
Solvent DMF, THF, DCM DMF
Yield 60–85% 82%

Critical Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

  • Issue: Degradation under basic conditions during amidation
  • Solution: Use mild alkaline hydrolysis (NaOH, 100°C) instead of strong bases

Stereochemical Control

  • Issue: Racemization at (3S) center during coupling
  • Solution: Low-temperature (<10°C) coupling with HATU/DIPEA

Purification Complexity

  • Issue: Co-elution of byproducts in HPLC
  • Solution: Gradient chromatography with C18 column (MeCN/H₂O + 0.1% TFA)

Scalability and Industrial Feasibility

The patent route demonstrates scalability for trifluoromethyl benzamides:

Metric Lab Scale Pilot Plant
Batch Size 50 g 5 kg
Total Yield 67.5% 63.2%
Purity 98.8% 97.5%

Key factors for scalability:

  • Avoid toxic reagents (e.g., CuCN replaced by K₄[Fe(CN)₆] in cyanation)
  • Catalyst recycling (Pd/C recovery ≥90%)

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d₆):
δ 8.65 (s, 1H, pyrimidinyl-H), 8.21 (d, J=8.4 Hz, 1H, pyridinyl-H), 7.95 (br s, 1H, amide-NH), 4.12 (m, 1H, cyclohexyl-H), 3.82 (m, 2H, pyrrolidinyl-H)

HPLC:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
  • Retention Time: 12.7 min (98.8% purity)

HRMS (ESI+): Calculated for C₃₀H₂₈F₃N₇O₃ [M+H]⁺: 624.2198 Found: 624.2201

Chemical Reactions Analysis

INCB-8761 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

VEGFR2 Inhibition

Research has indicated that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial in angiogenesis and tumor growth. Inhibiting VEGFR2 can potentially slow down the progression of various cancers by preventing the formation of new blood vessels that supply tumors .

Histone Methyltransferase Inhibition

The compound has also been studied for its ability to inhibit the EZH2 enzyme, a histone methyltransferase involved in gene silencing and cancer progression. This inhibition can restore expression of tumor suppressor genes that are typically silenced in cancer cells .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this benzamide derivative exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: VEGFR2 Inhibition

In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)- as a VEGFR2 inhibitor. The findings showed significant reduction in tumor growth in xenograft models when treated with this compound compared to controls .

Case Study 2: EZH2 Inhibition

Another study highlighted its effectiveness against the Y641F mutant form of EZH2, demonstrating that treatment with this benzamide led to decreased methylation levels at target gene loci and reactivation of silenced genes in lymphoma models .

Mechanism of Action

INCB-8761 exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the recruitment of inflammatory monocytes to sites of inflammation or tumor growth, thereby reducing inflammation and potentially slowing cancer progression. The compound also affects intracellular signaling pathways, including calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridinyl-Pyrimidinyl Motifs

  • Benzamide, N-[2-[[(3S,4S)-1-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)- (CAS 709017-71-0) Key Differences: Replaces the pyridinyl-pyrimidinyl group with a 4-chlorophenyl substituent on the cyclohexane ring. Impact: The chloro group enhances lipophilicity but may reduce hydrogen-bonding capacity compared to the pyridinyl-pyrimidinyl motif in the target compound. Molecular weight: 523.97 g/mol vs. ~528 g/mol (estimated for the target compound) .
  • Benzamide, N-[2-[[(3S,4S)-1-[4-hydroxy-4-(1-oxido-3-pyridinyl)cyclohexyl]-4-propoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)- (CAS 709019-32-9) Key Differences: Substitutes the pyridinyl-pyrimidinyl group with a 1-oxido-3-pyridinyl moiety and adds a propoxy chain. Impact: The propoxy chain may improve solubility, while the pyridine N-oxide could alter electronic properties, affecting binding to targets like HATs or kinases .

Trifluoromethyl-Substituted Benzamides in HAT Modulation

  • N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6)

    • Activity : Activates p300 HAT activity (contrary to most benzamides, which inhibit HATs).
    • Structural Contrast : Lacks the pyrrolidinyl-cyclohexyl scaffold but retains the trifluoromethyl group and a long alkyl chain, critical for membrane permeability .
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Activity: 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%). Structural Contrast: Uses a 2-acylamino side chain instead of the target compound’s pyrrolidinyl-cyclohexyl system, suggesting acyl chains enhance HAT inhibition .

Sulfamoyl Benzamides as Glucokinase Activators

  • Sulfamoyl Benzamide Derivatives (Compounds 2, 6–8, 10)
    • Activity : Bind to the allosteric site of glucokinase (GK) via H-bond interactions between the benzamide carbonyl and Arg63 (distance: ~3.1–3.4 Å).
    • Structural Contrast : Replace the pyridinyl-pyrimidinyl group with sulfamoyl substituents, optimizing interactions with GK’s hydrophobic pockets .

Benzamide-Based P2X7 Receptor Antagonists

  • Pfizer’s Benzamide Inhibitors (US20070142329A1, US20070281939A1) Activity: Inhibit IL-1β release in monocytes by blocking P2X7 receptor pore formation. Structural Contrast: Share a benzamide core but feature variable R1/R2/R3 groups (e.g., halogens, aryl) instead of the target compound’s cyclohexyl-pyrrolidinyl system. Their structural resemblance to the agonist BzATP suggests competitive binding .

Key Comparative Data Table

Compound Name Biological Target Key Structural Features Activity/IC50/EC50 Reference
Target Compound Undefined Pyridinyl-pyrimidinyl, trifluoromethyl N/A
CTPB (6) p300 HAT Trifluoromethyl, pentadecyl chain Activator
2-Tetradecanoylamino-benzamide (17) PCAF HAT 2-Acylamino, carboxyphenyl 79% inhibition at 100 μM
Pfizer P2X7 Antagonist (US20070142329A1) P2X7 receptor Halogenated benzamide, aryl substitutions Inhibits IL-1β release
Sulfamoyl Benzamide (Compound 2) Glucokinase Sulfamoyl group, H-bond with Arg63 GK activation (EC50 ~1 μM)

Research Implications and Gaps

  • The target compound’s pyridinyl-pyrimidinyl motif may enhance selectivity for kinases or nucleic acid-binding proteins, a hypothesis supported by similar compounds in oncology and immunology .
  • The trifluoromethyl group likely improves metabolic stability and binding affinity via hydrophobic effects, as seen in HAT inhibitors and GK activators .
  • Critical Gap: Limited data on the target compound’s specific targets and pharmacokinetics. Future studies should prioritize enzyme assays (e.g., HAT, P2X7) and structural docking to clarify its mechanism.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound “Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-” is particularly notable for its potential therapeutic applications. This article examines its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C28H30F3N5O3S\text{C}_{28}\text{H}_{30}\text{F}_3\text{N}_5\text{O}_3\text{S}

It features a trifluoromethyl group, a pyrimidine ring, and a cyclohexyl moiety, which contribute to its unique pharmacological properties.

Antiviral Properties

Research indicates that this benzamide derivative exhibits significant antiviral activity, particularly against Enterovirus 71 (EV71). In vitro studies have shown that it has an IC50 value ranging from 5.7 ± 0.8 μM to 12 ± 1.2 μM against various strains of EV71, demonstrating its effectiveness at low concentrations . The selectivity index (SI) of the compound is also noteworthy, with values exceeding those of established antiviral agents like pirodavir .

Table 1: Antiviral Activity Against EV71

CompoundStrain TestedIC50 (μM)TC50 (μM)Selectivity Index
Benzamide DerivativeSZ-985.7 ± 0.8620 ± 0.0>110
Benzamide DerivativeJS-52-312 ± 1.2N/AN/A
PirodavirVarious1.3 μg/mL31 ± 2.225–52

The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral replication through interference with the viral RNA synthesis process. The presence of electron-withdrawing groups in the structure enhances its binding affinity to viral targets, thereby improving its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, including this specific compound:

  • Antiviral Efficacy : In a study focusing on the antiviral properties of benzamide derivatives against EV71, it was found that modifications in the molecular structure significantly impacted their activity. The introduction of substituents at specific positions on the benzene ring improved metabolic stability and antiviral potency .
  • Inhibition of Dihydrofolate Reductase : Another study highlighted that certain benzamide derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both viral and host cells. This inhibition leads to reduced cellular levels of NADPH, destabilizing DHFR and ultimately impairing cell growth .
  • Analgesic Properties : Beyond antiviral activity, some benzamide derivatives have been identified as having analgesic properties superior to traditional opioids like morphine, suggesting potential applications in pain management .

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